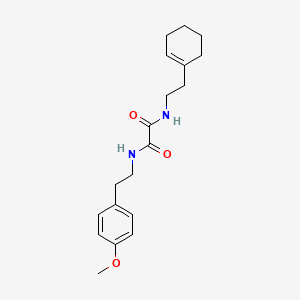
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide (CHEMOX) is a compound that has gained attention in the scientific community due to its potential use in cancer research. CHEMOX is a small molecule that has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide form a crucial basis for understanding their chemical behavior and potential applications. For instance, the detailed structural analysis of venlafaxine, a compound with a somewhat related structure, highlights the importance of intramolecular hydrogen bonding and conformational features in determining the compound's properties and reactivity (Tessler & Goldberg, 2004).
Novel Synthetic Routes and Chemical Transformations
Research into the synthesis of cyclic dipeptidyl ureas through Ugi reactions demonstrates the versatility of using isocyanides and semicarbazones for generating complex molecules, showcasing the potential for creating diverse molecules with significant biological activity (Sañudo et al., 2006). This approach could be adapted for the synthesis of compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide, expanding the toolkit available for medicinal chemistry.
Catalytic Applications
The development of new catalytic systems using metal complexes, such as the study on cobalt(II) and iron(II) phthalocyanine complexes for cyclohexene oxidation, provides insights into the design of catalysts for selective organic transformations (Saka et al., 2013). These findings could inform the development of catalytic systems for reactions involving N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide or its derivatives.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-9-7-16(8-10-17)12-14-21-19(23)18(22)20-13-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWRKUIZBXOTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2467802.png)
![2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]propanamide](/img/structure/B2467803.png)
![N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2467807.png)
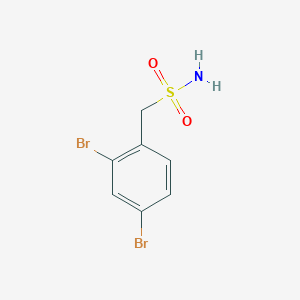
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/no-structure.png)
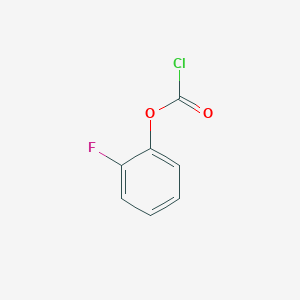
![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)
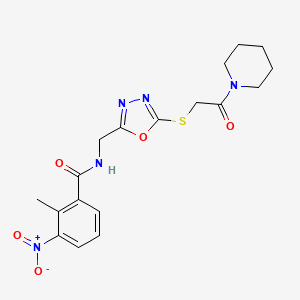
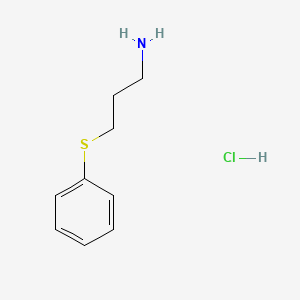
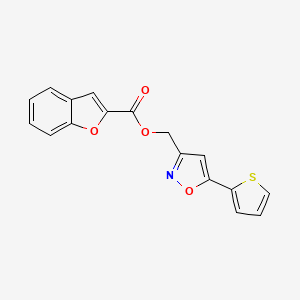
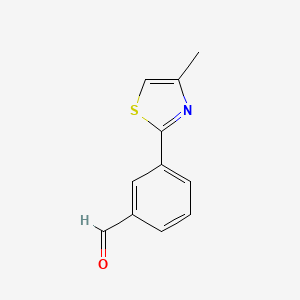
![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)
![1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2467824.png)